molecular formula C27H24FN3O B3608131 [4-(2-FLUOROPHENYL)PIPERAZINO](6-METHYL-2-PHENYL-4-QUINOLYL)METHANONE

[4-(2-FLUOROPHENYL)PIPERAZINO](6-METHYL-2-PHENYL-4-QUINOLYL)METHANONE

Cat. No.: B3608131
M. Wt: 425.5 g/mol
InChI Key: NISRIRPLWYSTQB-UHFFFAOYSA-N
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Description

The compound 4-(2-FLUOROPHENYL)PIPERAZINOMETHANONE is a complex organic molecule with significant potential in various scientific fields. It is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a quinoline moiety. This structure imparts unique chemical and biological properties to the compound.

Properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-(6-methyl-2-phenylquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O/c1-19-11-12-24-21(17-19)22(18-25(29-24)20-7-3-2-4-8-20)27(32)31-15-13-30(14-16-31)26-10-6-5-9-23(26)28/h2-12,17-18H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISRIRPLWYSTQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCN(CC3)C4=CC=CC=C4F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-FLUOROPHENYL)PIPERAZINOMETHANONE typically involves multiple steps, starting with the preparation of the piperazine derivative. . The quinoline moiety is then attached using a condensation reaction with appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-FLUOROPHENYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions are common, especially at the fluorophenyl group, where halogen atoms can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-FLUOROPHENYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

The compound has shown potential in biological research, particularly as an inhibitor of specific enzymes and receptors. Its ability to interact with biological targets makes it a valuable tool in studying cellular pathways and mechanisms .

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential. They have shown promise in treating various diseases, including cancer and neurological disorders, due to their ability to modulate specific molecular targets .

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties .

Mechanism of Action

The mechanism of action of 4-(2-FLUOROPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity, while the piperazine and quinoline moieties contribute to its overall stability and activity. The compound can modulate various cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(2-FLUOROPHENYL)PIPERAZINOMETHANONE: Unique due to its specific substitution pattern and combination of functional groups.

    4-(2-CHLOROPHENYL)PIPERAZINOMETHANONE: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.

    4-(2-BROMOPHENYL)PIPERAZINOMETHANONE:

Uniqueness

The presence of the fluorophenyl group in 4-(2-FLUOROPHENYL)PIPERAZINOMETHANONE imparts unique electronic and steric effects, enhancing its reactivity and binding affinity compared to similar compounds with different halogen substitutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(2-FLUOROPHENYL)PIPERAZINO](6-METHYL-2-PHENYL-4-QUINOLYL)METHANONE
Reactant of Route 2
Reactant of Route 2
[4-(2-FLUOROPHENYL)PIPERAZINO](6-METHYL-2-PHENYL-4-QUINOLYL)METHANONE

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